2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 2-aminophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could yield various substituted derivatives .
Scientific Research Applications
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the pyrazole ring.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom instead of the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but lacks the pyrazole ring and ethanol moiety.
Uniqueness
2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the pyrazole ring and the aminophenyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[4-(2-aminophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6,12H2 |
InChI Key |
YWVHYGLABQOBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CCO)N |
Origin of Product |
United States |
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